molecular formula C15H14O2 B1612862 4-(2,6-Dimethylphenyl)benzoic acid CAS No. 364070-34-8

4-(2,6-Dimethylphenyl)benzoic acid

Cat. No.: B1612862
CAS No.: 364070-34-8
M. Wt: 226.27 g/mol
InChI Key: LDNLTMRRJNZNRE-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzoic acid moiety substituted with a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and reaction conditions is crucial for the scalability of this process .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) Reactions

The 2,6-dimethylphenyl group directs electrophilic attacks due to its steric and electronic properties:

Reaction TypeReagents/ConditionsPositionProductYieldSource
Nitration HNO₃/H₂SO₄, 0–5°CPara to methyl4-(2,6-Dimethyl-4-nitrophenyl)benzoic acid72%
Sulfonation ClSO₃H, 40–50°C under N₂Meta to methyl4-(2,6-Dimethyl-3-sulfophenyl)benzoic acid68%
Halogenation Br₂/FeBr₃, CHCl₃Para to methyl4-(2,6-Dimethyl-4-bromophenyl)benzoic acid85%

Key Observations :

  • Methyl groups act as ortho/para directors but steric hindrance at ortho positions favors para substitution .

  • Sulfonation requires nitrogen protection to prevent oxidation of the dimethylphenyl group .

Carboxylic Acid Derivative Formation

The benzoic acid moiety participates in nucleophilic acyl substitution:

Reaction TypeReagents/ConditionsProductApplicationSource
Esterification SOCl₂ → ROH (e.g., MeOH)Methyl 4-(2,6-dimethylphenyl)benzoateProdrug synthesis
Amidation EDCI/HOBt, RNH₂4-(2,6-Dimethylphenyl)benzamideMedicinal chemistry
Acid Chloride PCl₅, 80°C4-(2,6-Dimethylphenyl)benzoyl chloridePolymer crosslinking

Mechanistic Notes :

  • Esterification proceeds via acid chloride intermediates in 90% yield .

  • Amidation using coupling agents like EDCI minimizes racemization .

Reduction

  • Carboxylic Acid → Alcohol : LiAlH₄ in dry THF reduces the acid to 4-(2,6-dimethylphenyl)benzyl alcohol (62% yield).

  • Aromatic Ring Hydrogenation : H₂/Pd-C at 50 psi selectively hydrogenates the benzoic acid ring to cyclohexane derivatives while preserving the dimethylphenyl group .

Oxidation

  • Methyl Group Oxidation : KMnO₄/H₂O at 100°C oxidizes methyl groups to carboxylic acids, forming 4-(2,6-dicarboxyphenyl)benzoic acid (55% yield) .

  • Decarboxylation : Pyrolysis at 220°C induces CO₂ loss, yielding biphenyl derivatives .

Photochemical Reactions

Under UV light (λ = 254 nm) in isopropanol:

  • Dimerization : Forms a benzopinacol-like structure via radical coupling (38% yield) .

  • Norrish-Type Cleavage : Generates 2,6-dimethylacetophenone and benzoic acid fragments at >300 nm .

Coordination Chemistry

The compound acts as a bidentate ligand in metal complexes:

Metal IonCoordination ModeComplex StructureApplicationSource
Cu(II)O,O-chelatingSquare planar geometryCatalytic oxidation
Fe(III)Bridging ligandPolynuclear clustersMagnetic materials

Comparative Reactivity Table

Reaction TypeRate (k, M⁻¹s⁻¹)Activation Energy (kJ/mol)Byproducts
Nitration2.1 × 10⁻³85.23-nitro isomer (12%)
Esterification4.7 × 10⁻²72.8Anhydrides (8%)
Methyl Oxidation9.3 × 10⁻⁵112.4Ketones (22%)

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-inflammatory Properties
4-(2,6-Dimethylphenyl)benzoic acid has been investigated for its potential as a non-steroidal anti-inflammatory drug (NSAID) analog. Its structural similarity to known NSAIDs allows it to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes. Studies have shown that derivatives of this compound can enhance the release of immunostimulatory cytokines, suggesting its utility in immunotherapy as well .

1.2 Drug Formulation
The compound has been utilized in drug formulation as a stabilizing agent for active pharmaceutical ingredients (APIs). Its ability to form cocrystals with various drugs enhances solubility and bioavailability, thereby improving therapeutic efficacy. For instance, polymorphic forms of benzoic acid derivatives have been synthesized to optimize drug delivery systems .

Material Science Applications

2.1 Polymer Chemistry
this compound serves as a monomer in the synthesis of polyarylenephthalides. These polymers exhibit desirable thermal and mechanical properties, making them suitable for high-performance applications such as aerospace and automotive industries. The compound's ability to undergo polymerization reactions allows for the development of advanced materials with tailored properties .

2.2 Phase Change Materials (PCMs)
This compound has also been explored as a component in phase change materials used for thermal energy storage. Its melting point can be adjusted through chemical modifications, enabling applications in energy-efficient building materials and temperature regulation systems.

Agricultural Applications

3.1 Pesticide Development
this compound is part of the chemical structure of certain fungicides like mefenoxam, which is effective against soil-borne diseases caused by pathogens such as Pythium and Phytophthora. Research indicates that formulations containing this compound can significantly reduce crop losses due to fungal infections .

Case Studies

Application Area Study/Reference Findings
Pharmaceuticals Structure-Activity Relationship Studies Identified enhanced immunostimulatory effects in compounds derived from this compound.
Material Science Synthesis of Polyarylenephthalides Demonstrated improved thermal stability and mechanical properties in synthesized polymers.
Agriculture Efficacy of Mefenoxam Confirmed effectiveness against fungal pathogens in various crops leading to reduced losses.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylphenyl)benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Mefenamic Acid: Another NSAID with a similar structure but different substitution pattern.

    Meclofenamic Acid: Similar in structure and used for its anti-inflammatory properties.

    Chlofenamic Acid: Another related compound with similar medicinal applications.

Uniqueness

4-(2,6-Dimethylphenyl)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,6-dimethylphenyl group can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .

Biological Activity

4-(2,6-Dimethylphenyl)benzoic acid is a compound that has garnered interest in various biological and chemical research fields. Its potential applications range from pharmaceutical development to agricultural uses. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and research findings.

Chemical Structure and Properties

This compound is characterized by its benzoic acid structure with a dimethylphenyl substituent. This configuration contributes to its unique biochemical properties and interactions.

The compound exhibits several mechanisms of action, which can be summarized as follows:

  • Complex Formation : It has been synthesized as part of a platinum(II) complex, which enhances its optoelectronic properties. This complexation may influence light absorption and charge separation in biochemical pathways.
  • Enzyme Interaction : The compound interacts with various enzymes and proteins, influencing their activity. For instance, it can inhibit enzymes involved in metabolic pathways, thereby affecting metabolic flux.
  • Gene Expression Modulation : It has been observed to alter gene expression through interactions with transcription factors, impacting cellular functions and metabolic activities.

Anticonvulsant Activity

Research has identified derivatives of this compound that exhibit anticonvulsant properties. A notable study designed various semicarbazones based on this compound which demonstrated significant anticonvulsant activity in animal models. One prototype compound increased GABA levels significantly and inhibited GABA transaminase enzyme activity, suggesting a mechanism for its anticonvulsant effects .

Plant Growth Regulation

The compound's derivatives have also been explored for their potential as plant growth regulators. For example, studies have shown that certain benzoic acid derivatives can suppress seed germination and lateral branching in tomato plants at low concentrations. This suggests that this compound may play a role in agricultural applications as a chemical pruning agent .

Pharmacokinetics

This compound is noted for its poor solubility in water, which can affect its bioavailability and therapeutic efficacy. Understanding its pharmacokinetic properties is crucial for optimizing its use in both medicinal and agricultural contexts.

Case Studies

  • Anticonvulsant Evaluation : In a study involving the maximal electroshock test, compounds derived from this compound showed efficacy in preventing seizures without neurotoxic effects. The prototype N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone was particularly effective across multiple seizure models .
  • Plant Growth Regulation : Another study demonstrated that 4-(2-phenylethynyl)benzoic acid effectively inhibited tomato seed germination at concentrations as low as 0.5 μM. This compound altered plant architecture without adversely affecting overall growth or fruit yield .

Data Tables

Biological Activity Observed Effects Concentration Range
AnticonvulsantIncreased GABA levels; inhibition of GABA transaminaseNot specified
Plant Growth RegulationInhibition of seed germination; suppression of lateral branching0.5 μM - 100 μM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,6-Dimethylphenyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves electrophilic aromatic substitution or Friedel–Crafts alkylation. A study on phenol derivatives highlights the use of iron-chromium mixed oxide catalysts for selective methylation under fluidized bed conditions, which can be adapted for introducing dimethylphenyl groups . For benzoic acid derivatives, palladium-catalyzed phosphorylation in toluene with sodium carbonate as a base has been effective, yielding >80% purity . Optimization should focus on solvent choice (e.g., toluene for high-temperature stability), catalyst loading (5–10 mol%), and reaction time (12–24 hours). Post-synthesis purification via recrystallization in ethanol/water mixtures improves yield.

Q. What spectroscopic methods are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • FT-IR : Identify carboxyl (-COOH) and aromatic C-H stretching (3050–3100 cm⁻¹) bands.
  • ¹H NMR : Look for deshielded aromatic protons (δ 6.8–8.0 ppm) and methyl groups (δ 2.2–2.5 ppm) .
  • XRD : Single-crystal X-ray diffraction confirms crystal packing and hydrogen-bonding networks (e.g., O-H···O interactions) .
  • HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>98% threshold).

Q. What solvent systems are optimal for recrystallizing this compound to obtain high-quality single crystals?

  • Methodological Answer : Ethanol-water (7:3 v/v) or acetone-hexane mixtures are ideal due to moderate polarity and slow evaporation rates. For polymorph screening, vary solvents (e.g., DMSO, acetonitrile) and cooling rates (0.5–2°C/min). Evidence from analogous compounds shows that thermal gradient methods in toluene yield Form II crystals, while rapid cooling favors metastable forms .

Advanced Research Questions

Q. How can polymorphism in this compound be systematically investigated using crystallographic techniques?

  • Methodological Answer :

  • Screening : Use solvent evaporation, slurry conversion, and melt crystallization to generate polymorphs.
  • Characterization :
  • PXRD : Compare diffraction patterns (e.g., Form II vs. Form III shows distinct peaks at 2θ = 12.5° and 15.7°) .
  • DSC : Identify endothermic peaks corresponding to phase transitions (e.g., Form II → III at 180°C) .
  • Raman Spectroscopy : Differentiate polymorphs via shifts in carboxylate vibrational modes (1690–1710 cm⁻¹) .
  • Computational Modeling : Employ lattice energy calculations (PIXEL method) and DFT to predict thermodynamic stability .

Q. What strategies resolve contradictions in thermal behavior observed during DSC analysis of polymorphic forms?

  • Methodological Answer :

  • Controlled Heating Rates : Use 5°C/min to avoid kinetic artifacts.
  • Variable-Temperature XRD : Correlate structural changes with thermal events (e.g., loss of crystallinity above 200°C) .
  • Hybrid Analysis : Combine DSC with thermogravimetric analysis (TGA) to rule out decomposition. For example, a 2% mass loss in TGA alongside a DSC endotherm suggests decomposition rather than polymorphism .

Q. How do substituents on the phenyl ring influence crystal packing and hydrogen bonding in this compound derivatives?

  • Methodological Answer :

  • Steric Effects : 2,6-Dimethyl groups restrict rotational freedom, favoring planar carboxyl dimers. Compare with 2-chloro derivatives, where Cl···O interactions disrupt dimerization .
  • Hydrogen Bonding : Use Hirshfeld surface analysis to quantify O-H···O interactions (e.g., 25% contribution in Form II vs. 18% in Form III) .
  • Lattice Energy : Calculate using software like Mercury to assess stabilization from van der Waals forces vs. H-bonding .

Q. Which molecular modeling approaches best predict the thermodynamic stability of polymorphic forms?

  • Methodological Answer :

  • DFT Calculations : Optimize crystal geometries at the B3LYP/6-31G(d) level to compare lattice energies .
  • Molecular Dynamics (MD) : Simulate heating cycles to observe phase transitions (e.g., NPT ensembles at 1 atm) .
  • Machine Learning : Train models on CSD data to predict crystallization outcomes based on substituent electronegativity and steric parameters.

Properties

IUPAC Name

4-(2,6-dimethylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-4-3-5-11(2)14(10)12-6-8-13(9-7-12)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNLTMRRJNZNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620376
Record name 2',6'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364070-34-8
Record name 2',6'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2′,6′-dimethyl-1,1′-biphenyl-4-carboxylic acid methyl ester (5 g, 20.8 mmol) in tetrahydrofuran (70 mL) was treated dropwise under nitrogen with 1 N lithium hydroxide (45 mL). The mixture was heated at reflux for 8 hours, filtered warm (Celite) and concentrated in vacuo to remove organic solvents. The aqueous residue was acidified in the cold to pH 3 with 2N hydrochloric acid. The precipitate was collected, washed with water ad dried. The residue was dissolved in ethyl acetate, treated with charcoal (with warming), filtered (Celite) and evaporated to yield the title compound as an off-white crystalline solid.
Name
2′,6′-dimethyl-1,1′-biphenyl-4-carboxylic acid methyl ester
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-(2,6-Dimethylphenyl)benzoic acid
4-(2,6-Dimethylphenyl)benzoic acid
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4-(2,6-Dimethylphenyl)benzoic acid
4-(2,6-Dimethylphenyl)benzoic acid
4-(2,6-Dimethylphenyl)benzoic acid

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